molecular formula C9H11FN2O B1484947 trans-2-(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol CAS No. 2165847-11-8

trans-2-(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol

Cat. No. B1484947
M. Wt: 182.19 g/mol
InChI Key: MGUVQSAHOIEHFW-HTQZYQBOSA-N
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Description

Trans-2-(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol (TFIDC) is a cyclic molecule composed of two nitrogen atoms and two oxygen atoms. It is a derivative of the pyridinium family and is a heterocyclic compound. TFIDC is known for its unique properties, including its ability to act as a catalyst in chemical reactions and its potential to act as a pharmacological agent.

Scientific Research Applications

Catalyzed Synthesis and Stereoselective Formation

A study by Moustafa and Pagenkopf (2010) reports on the Ytterbium triflate catalyzed synthesis of alkoxy-substituted donor-acceptor cyclobutanes . This process involves the formation of the donor-acceptor cyclobutanes and their subsequent annulation with in situ formed imines, yielding piperidines with high trans stereoselectivity. This method represents a novel approach to the synthesis of structurally complex and stereodefined cyclobutanes, which could be applied to the synthesis of compounds with similar frameworks to "trans-2-(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol" (M. M. Moustafa & B. Pagenkopf, 2010).

Cyclobutane Derivatives and Their Properties

Research on cyclobutane derivatives reveals their potential in various applications due to their unique chemical properties. For example, Hamilton et al. (1996) discussed the detection of 2-substituted cyclobutanones as irradiation products in lipid-containing foods, highlighting the importance of cyclobutane derivatives in food science for identifying irradiation treatment (L. Hamilton et al., 1996).

Fluorine-containing Compounds Synthesis

Palacios et al. (2010) described the efficient synthesis of vinylogous fluoroalkylated β-amino esters and 3,4-dihydropyridin-2-ones , demonstrating the versatility of fluorine-containing compounds in organic chemistry. This study showcases methods that could be relevant for synthesizing compounds like "trans-2-(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol" due to the involvement of fluorine atoms in the synthesis process (F. Palacios et al., 2010).

Conformational Analysis of Cyclobutane Derivatives

The study by Reisner et al. (1983) on the structure and conformation of cyclobutanecarboxylic acids provides insight into the conformational preferences of cyclobutane derivatives, which is crucial for understanding the chemical behavior and potential applications of such compounds, including "trans-2-(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol" (G. M. Reisner et al., 1983).

properties

IUPAC Name

(1R,2R)-2-(5-fluoro-2-iminopyridin-1-yl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c10-6-1-4-9(11)12(5-6)7-2-3-8(7)13/h1,4-5,7-8,11,13H,2-3H2/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUVQSAHOIEHFW-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N2C=C(C=CC2=N)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1N2C=C(C=CC2=N)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol
Reactant of Route 2
trans-2-(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol
Reactant of Route 3
trans-2-(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol
Reactant of Route 4
trans-2-(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol
Reactant of Route 5
trans-2-(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol
Reactant of Route 6
trans-2-(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)cyclobutan-1-ol

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